

Spectroscopic Profile of 1-Methylpyrrolidine-2-methanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-methanol

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This technical guide provides an in-depth overview of the spectroscopic data for **1-Methylpyrrolidine-2-methanol** (CAS No. 3554-65-2), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **1-Methylpyrrolidine-2-methanol** is summarized in the tables below, providing a comprehensive quantitative analysis of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **1-Methylpyrrolidine-2-methanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.65	dd, J = 10.0, 3.6 Hz	1H	-CH(a)H(b)OH
3.43	dd, J = 10.8, 2.0 Hz	1H	-CH(a)H(b)OH
3.10-3.05	m	1H	N-CH-
2.40-2.35	m	1H	-CH-CH ₂ OH
2.33	s	3H	N-CH ₃
2.32-2.25	m	1H	N-CH ₂ -
1.93-1.68	m	4H	-CH ₂ -CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectral Data of **1-Methylpyrrolidine-2-methanol**

Chemical Shift (δ) ppm	Assignment
68.0	-CH ₂ OH
66.2	N-CH-
57.5	N-CH ₂ -
41.8	N-CH ₃
28.1	-CH ₂ -
22.5	-CH ₂ -

Note: Predicted values based on standard chemical shift correlations. For experimentally derived data, refer to specialized databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of **1-Methylpyrrolidine-2-methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend (CH ₂)
1375	Medium	C-H bend (CH ₃)
1050	Strong	C-O stretch (primary alcohol)

Note: Characteristic absorption bands. The full spectrum can be viewed in databases such as SpectraBase.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **1-Methylpyrrolidine-2-methanol**

m/z	Relative Intensity	Assignment
116	-	[M+H] ⁺
84	100%	[M-CH ₂ OH] ⁺
42	High	[C ₂ H ₄ N] ⁺
82	High	[C ₅ H ₁₂ N] ⁺

Ionization Method: APCI+ for [M+H]⁺, GC-MS (EI) for fragmentation pattern.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1-Methylpyrrolidine-2-methanol** (5-25 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).^{[5][6]}
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[5]
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer.
- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full proton relaxation.^[5]
- Spectral Width: A spectral width of 0-12 ppm is typically used.

^{13}C NMR Data Acquisition:

- Instrument: 100 MHz NMR Spectrometer (or the carbon channel of a 400 MHz instrument).
- Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **1-Methylpyrrolidine-2-methanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Method: Attenuated Total Reflectance (ATR) or transmission.
- Scan Range: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO_2 , H_2O) interferences.

Mass Spectrometry (MS)

Sample Preparation:

- For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 $\mu\text{g/mL}$.[\[7\]](#)
- For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically diluted in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Acquisition (APCI-MS):

- Instrument: A mass spectrometer equipped with an APCI source.
- Ionization Mode: Positive ion mode is used to observe the $[\text{M}+\text{H}]^+$ ion.[\[1\]](#)
- Mass Range: A scan range of m/z 50-500 is typically appropriate.

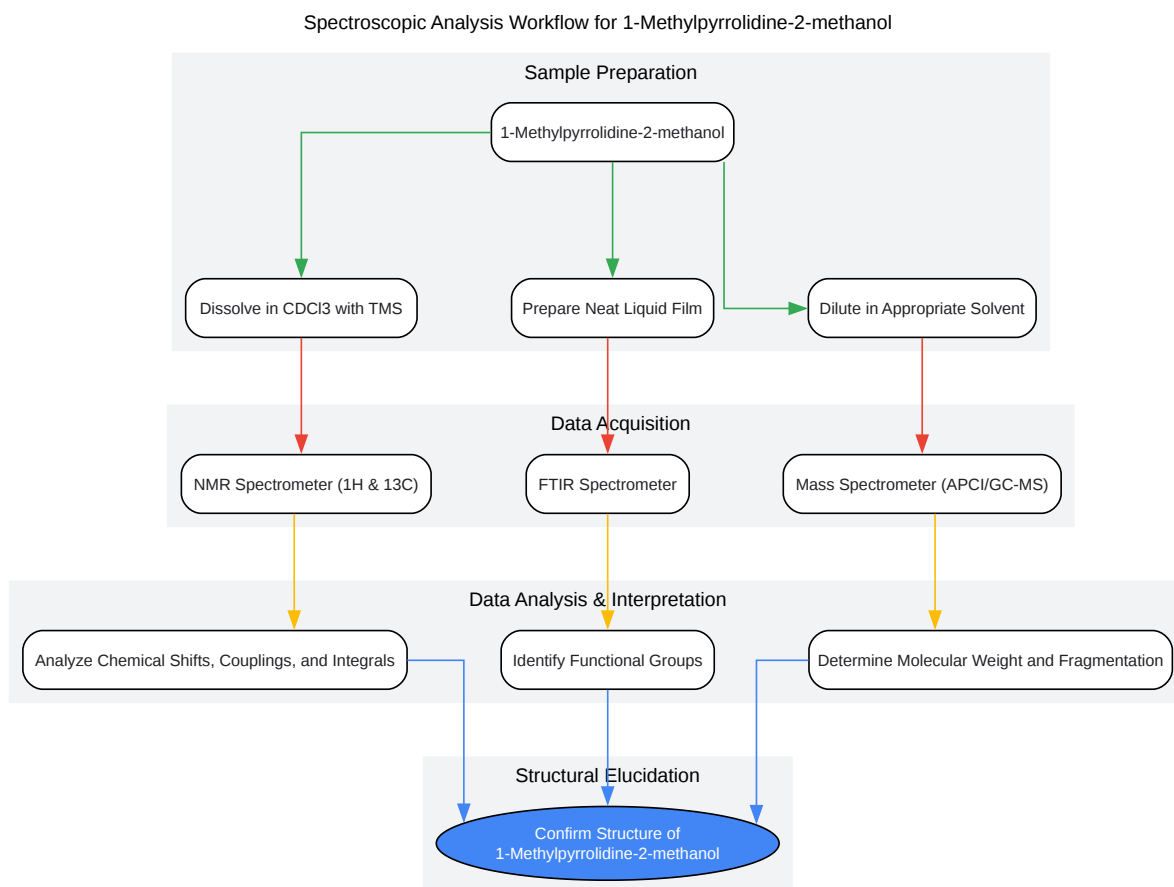
Data Acquisition (GC-MS):

- Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
- Ionization Mode: Electron Ionization (EI) at 70 eV is used to induce fragmentation.
- GC Column: A non-polar or medium-polarity capillary column is suitable for separation.

- Temperature Program: An appropriate temperature gradient is used to elute the compound from the GC column.

Experimental Workflow

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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